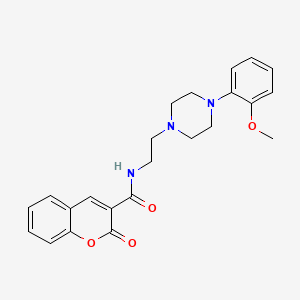

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . The structure of this compound includes a piperazine ring, a methoxyphenyl group, and a chromene carboxamide moiety, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-29-21-9-5-3-7-19(21)26-14-12-25(13-15-26)11-10-24-22(27)18-16-17-6-2-4-8-20(17)30-23(18)28/h2-9,16H,10-15H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVUXSLGUBCLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxyphenylpiperazine with appropriate reagents to form the desired piperazine derivative . This intermediate is then coupled with a chromene carboxamide precursor under specific reaction conditions, such as the use of catalysts and solvents, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of advanced catalytic systems and continuous flow reactors can also improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core, which is known for its various biological activities. The presence of the piperazine moiety enhances its interaction with biological targets, potentially contributing to its pharmacological effects.

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies on similar compounds have demonstrated their ability to induce apoptosis in cancer cell lines like MCF-7. The mechanism often involves the activation of p53 pathways and caspase-3 cleavage, leading to programmed cell death .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis via p53 activation |

| Compound B | HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |

| Compound C | PANC-1 | 0.75 | Inhibition of DNA duplication |

Antimicrobial Activity

The compound's structural similarities to other bioactive molecules suggest potential antimicrobial properties. For example, studies on related chromene derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low micromolar range .

Table 2: Antimicrobial Activity Overview

| Compound | Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|---|

| Compound D | E. coli | 15.625 | Bactericidal |

| Compound E | S. aureus | 62.5 | Bacteriostatic |

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways by increasing p53 levels and promoting caspase activation.

- Cell Cycle Arrest : Some derivatives cause cell cycle arrest, particularly in the G0-G1 phase, which is critical for halting cancer cell proliferation.

- Antimicrobial Mechanisms : The antimicrobial action may involve inhibition of protein synthesis and disruption of cell wall integrity.

Case Studies and Research Findings

Several studies have explored the biological activities of chromene derivatives:

- Study on MCF-7 Cells : A derivative similar to our compound was tested on MCF-7 cells, showing significant cytotoxicity with an IC50 value of 0.65 µM, indicating strong potential as an anticancer agent .

- Antimicrobial Evaluation : Another study evaluated a series of chromene derivatives against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations .

Q & A

Basic: What are the common synthetic routes for preparing N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide?

Answer:

The synthesis typically involves multi-step reactions:

Core Formation : Coupling 2-methoxyphenylpiperazine with ethylenediamine derivatives via nucleophilic substitution or reductive amination .

Chromene Carboxamide Assembly : Condensing 2-oxo-2H-chromene-3-carboxylic acid with the piperazine-ethyl intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity product .

Analytical Validation : Confirm structure via / NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity) .

Basic: How do researchers assess the purity and structural integrity of this compound?

Answer:

- Spectroscopy : NMR (CDCl₃ or DMSO-d₆) identifies proton environments (e.g., methoxy singlet at ~3.8 ppm, chromene carbonyl at ~160 ppm in ) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity; TLC monitors reaction progress .

- Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What experimental strategies are recommended for evaluating receptor binding affinity and selectivity?

Answer:

- Radioligand Binding Assays : Use -labeled ligands (e.g., for dopamine D3 receptors) in membrane preparations from transfected HEK293 cells. Measure IC₅₀ values via competition binding .

- Functional Assays : cAMP accumulation or β-arrestin recruitment assays (e.g., BRET/FRET) in cell lines expressing target GPCRs to assess agonist/antagonist activity .

- Selectivity Profiling : Screen against related receptors (e.g., D2, 5-HT₁A) to identify off-target effects .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:

- Substituent Modification : Vary the methoxyphenyl group (e.g., replace with dichlorophenyl) or chromene moiety (e.g., introduce nitro or fluoro groups) to enhance receptor affinity .

- Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea to improve metabolic stability .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in receptor crystal structures (e.g., D3R PDB: 3PBL) .

Advanced: What methodologies address contradictions in reported biological activity data?

Answer:

- Systematic Replication : Repeat assays under standardized conditions (e.g., cell passage number, buffer pH) .

- Batch Analysis : Compare activity across synthesized batches to rule out impurities (e.g., residual solvents, byproducts) .

- Orthogonal Assays : Validate findings using complementary techniques (e.g., patch-clamp electrophysiology vs. calcium flux assays) .

Advanced: How do researchers evaluate pharmacokinetic properties like bioavailability and metabolic stability?

Answer:

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life and identify CYP450 metabolites via LC-MS/MS .

- Plasma Protein Binding : Use equilibrium dialysis to assess free fraction .

- In Vivo PK : Administer to rodents (IV/oral) and collect plasma samples for LC-MS analysis. Calculate AUC, , and bioavailability (F%) .

Advanced: What strategies mitigate toxicity risks during preclinical development?

Answer:

- hERG Assay : Patch-clamp testing to evaluate cardiac ion channel inhibition (IC₅₀ < 10 µM is high-risk) .

- Genotoxicity Screening : Ames test (bacterial reverse mutation) and micronucleus assay (mammalian cells) .

- CYP Inhibition : Screen against major isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .

Basic: What are the key spectroscopic signatures for characterizing this compound?

Answer:

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹), chromene lactone (~1740 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

- NMR :

- : Piperazine-CH₂ protons (δ 2.5–3.5 ppm), chromene olefinic protons (δ 6.8–7.5 ppm) .

- : Piperazine carbons (δ 45–55 ppm), chromene carbonyl (δ ~160 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.